N~1~-isopropylaspartamide hydrochloride is a synthetic compound derived from aspartic acid, an amino acid that plays a vital role in various biological processes. This compound is classified as a derivative of aspartamide, which is characterized by the presence of an isopropyl group attached to the nitrogen atom of the amide functional group. The hydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
N~1~-isopropylaspartamide hydrochloride can be synthesized through various chemical processes involving the modification of aspartic acid. The synthesis often utilizes solid-phase peptide synthesis techniques, which are standard in peptide chemistry for constructing complex molecules efficiently.
This compound falls under the category of amides, specifically as an N-substituted aspartamide. It is also classified within the broader category of peptide derivatives, which are essential in pharmaceutical applications due to their biological activity.
The synthesis of N~1~-isopropylaspartamide hydrochloride typically involves several key steps:
The molecular structure of N~1~-isopropylaspartamide hydrochloride features:
The primary reaction involving N~1~-isopropylaspartamide hydrochloride is its formation through the condensation of isopropylamine with aspartic acid. This reaction can be influenced by various factors such as temperature, pH, and the presence of catalysts.
N~1~-isopropylaspartamide hydrochloride exhibits biological activity primarily through its interaction with specific receptors or enzymes in biological systems. The mechanism may involve:
Research indicates that derivatives of aspartic acid can influence neuronal excitability and synaptic transmission, suggesting that N~1~-isopropylaspartamide hydrochloride may have implications in neuropharmacology .
N~1~-isopropylaspartamide hydrochloride has potential applications in various fields:
The Fmoc/tBu methodology is the dominant approach for incorporating N¹-isopropylaspartamide hydrochloride precursors into peptide chains. This strategy employs base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protection for α-amino groups and acid-labile tert-butyl (tBu) esters for aspartic acid side chains. The isopropylamide moiety is typically introduced via isopropylamine amidation of a resin-bound aspartyl carboxylic acid after selective deprotection. During chain elongation, piperidine (20–30% in DMF) remains the standard reagent for Fmoc cleavage due to its rapid deprotection kinetics. However, 4-methylpiperidine has emerged as a viable alternative, offering comparable deprotection efficiency (96–99% per cycle) with reduced aspartimide risk due to its lower basicity (pKa 10.5 vs. piperidine's pKa 11.2) [6].
Table 1: Fmoc Deprotection Reagents for Aspartamide Synthesis
Reagent | Concentration | Deprotection Efficiency | Aspartimide Risk |
---|---|---|---|
Piperidine | 20–30% in DMF | >99% per cycle | High |
4-Methylpiperidine | 20% in DMF | 96–98% per cycle | Moderate |
Morpholine | 50% in DMF | 90–95% per cycle | Low |
Aspartimide formation constitutes the primary side reaction during SPPS of N¹-isopropylaspartamide-containing sequences. This cyclization occurs when the backbone amide nitrogen of the C-terminal adjacent residue (e.g., Gly, Asn, Asp) attacks the aspartyl side-chain carbonyl under basic conditions, forming a five-membered succinimide ring. Subsequent ring opening generates α- and β-aspartyl peptides, along with piperidide adducts, culminating in up to 10 distinct byproducts [4]. The reaction is sequence-dependent, with Asp-Gly sequences exhibiting the highest susceptibility (DG >> DD ≈ DR). Notably, piperidine-mediated Fmoc removal accelerates this cyclization, with studies confirming >50% aspartimide formation in model pentapeptides (e.g., H-FDGLA-OH) after 12-hour piperidine exposure [1] [4].
Cyanosulfurylides (CSY) represent a revolutionary C–C bond-based protecting group that eliminates aspartimide risk by replacing the labile ester linkage. CSY-protected aspartic acid (Fmoc-Asp(CSY)-OH) is synthesized from Fmoc-Asp(OtBu)-OH in two steps (80% yield) and exhibits exceptional stability toward strong acids/bases and nucleophiles [1] [10]. Crucially, CSY prevents cyclization by removing the electrophilic ester carbonyl, as demonstrated by the absence of aspartimide in CSY-containing pentapeptides even after 12-hour piperidine treatment [1]. Deprotection requires stoichiometric N-chlorosuccinimide (NCS) in aqueous/organic solvents (e.g., CH₃CN/H₂O, pH 3.0–4.5), achieving quantitative conversion within 5 minutes via C–C bond cleavage. However, CSY is incompatible with methionine and cysteine derivatives due to oxidative side reactions and may chlorinate tyrosine residues [4] [10].
Bulky trialkylcarbinol esters suppress aspartimide formation via steric blockade of the cyclization transition state. Key examples include:
These groups exhibit a steric gradient of aspartimide inhibition: Asp(OBno) > Asp(OEpe) >> Asp(OtBu). In model peptides (e.g., VKDDYI-OH), OBno reduces aspartimide formation to <5% compared to >30% for OtBu under 30% piperidine [4] [6]. Their acid sensitivity (90% TFA in 1–2 hours) allows seamless integration into Fmoc-SPPS without requiring specialized deprotection steps.
Table 2: Efficiency of Bulky Protecting Groups in Aspartimide Suppression
Protecting Group | Relative Size | Aspartimide in VKDDYI-OH | Cleavage Conditions |
---|---|---|---|
OtBu (tert-butyl) | Small | >30% | 95% TFA, 1–2 h |
OEpe | Medium | 10–15% | 90% TFA, 1 h |
OBno | Large | <5% | 90% TFA, 1 h |
CSY | N/A (C–C bond) | 0% | NCS/H₂O, 5 min |
Acidic additives mitigate aspartimide formation by protonating the backbone amide, thereby impeding nucleophilic attack on the aspartyl side chain. Key additives include:
These additives function optimally at pH 8–9, where they neutralize residual base without compromising Fmoc cleavage efficiency. In syntheses of challenging peptides (e.g., ASYKVTLKTPDGDNVITVPD-amide), 0.1 M formic acid in 30% piperidine improves crude peptide purity by 5–8% compared to additive-free protocols [4] [6].
Solvent engineering is critical for aspartimide control:
For CSY deprotection, solvent systems must balance peptide solubility and reaction control. Buffered aqueous conditions (NaOAc, pH 4.5) with ≤20% CH₃CN minimize epimerization and aspartimide during NCS treatment [1].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2